molecular formula C24H21FN4O2S B2910033 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105235-10-6

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2910033
CAS No.: 1105235-10-6
M. Wt: 448.52
InChI Key: XGRDBWSURAVSEW-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidinone core, a phenyl group, and a piperazine moiety substituted with a fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidinone Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a fluorophenyl group, is introduced through a nucleophilic substitution reaction, typically using a piperazine derivative and a fluorophenyl halide.

    Final Assembly: The final step involves the coupling of the piperazine derivative with the thienopyrimidinone core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression or as an agonist/antagonist of specific receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
  • 3-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
  • 3-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s binding affinity, selectivity, and overall biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)21(30)14-29-16-26-22-20(15-32-23(22)24(29)31)17-4-2-1-3-5-17/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDBWSURAVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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